Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C11H9IO3S |
|---|---|
Molecular Weight |
348.16 g/mol |
IUPAC Name |
ethyl 3-hydroxy-5-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9IO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
UXLWRRVRBGJGHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)I)O |
Origin of Product |
United States |
Preparation Methods
Halogenation/Iodination of Precursor Benzo[b]thiophenes
A common method involves halogen exchange on chlorinated benzo[b]thiophene-2-carboxylic acid derivatives using iodine sources such as sodium iodide (NaI) and copper(I) iodide (CuI) in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions (100–120°C). This method yields the 5-iodo derivative with moderate to good yields (60–75%). The reaction time typically ranges from 12 to 24 hours. Challenges include removal of unreacted chlorinated starting material and byproducts.
| Parameter | Details |
|---|---|
| Starting Material | 3-chlorobenzo[b]thiophene-2-carboxylic acid |
| Reagents | NaI, CuI |
| Solvent | DMF |
| Temperature | 100–120°C |
| Time | 12–24 hours |
| Yield | 60–75% |
| Purity Challenges | Byproduct removal (unreacted Cl) |
Gewald Reaction-Based Synthesis
The Gewald reaction involves a multi-component condensation of elemental sulfur, α-methylene carbonyl compounds, and cyanoacetates to form thiophene cores. Subsequent iodination at the 5-position and hydroxylation at the 3-position can be performed to obtain the target compound. This method typically provides yields in the range of 40–55%. Side reactions leading to cyclization byproducts can reduce purity.
| Parameter | Details |
|---|---|
| Starting Materials | Sulfur, ketone, cyanoacetate |
| Reaction Conditions | Basic medium, moderate temperature |
| Yield | 40–55% |
| Purity Challenges | Cyclization side products |
Fiesselmann Synthesis
This approach uses thioglycolic acid derivatives condensed with acetylenic esters under basic conditions (e.g., KOH) to generate hydroxylated thiophene intermediates. Subsequent iodination at the 5-position affords the desired compound. Yields range from 50–65%, with steric hindrance at C5 potentially limiting substitution efficiency.
| Parameter | Details |
|---|---|
| Starting Materials | Thioglycolic acid, acetylene esters |
| Reagents | KOH |
| Yield | 50–65% |
| Purity Challenges | Steric hindrance at C5 |
One-Pot Iodocyclization and Alkylation Strategy
A modern, environmentally benign method involves a one-pot successive iodocyclization and alkylation starting from substituted 2-(propynyl-3-ol) thioanisoles. Iodine acts both as an electrophile for cyclization and as a catalyst for alkylation of 1,3-dicarbonyl compounds. The reaction proceeds at room temperature under ambient air, eliminating the need for strong acids or bases. High yields and reduced purification steps are notable advantages.
| Parameter | Details |
|---|---|
| Starting Materials | 2-(propynyl-3-ol) thioanisoles |
| Reagents | Iodine, 1,3-dicarbonyl compounds |
| Conditions | Room temperature, ambient air |
| Time | ~24 hours |
| Yield | High (exact % not specified) |
| Advantages | Mild conditions, one-pot, environmentally friendly |
- Palladium-catalyzed cross-coupling reactions using PdI₂/KI facilitate alkoxycarbonylation to form methyl or ethyl esters at moderate temperatures (~80°C) with yields of 57–83%.
- Thermal decarboxylation (180–200°C, solvent-free) can be used to remove carboxyl groups when needed.
- Cyclization reactions involving the hydroxyl group can be promoted by polyphosphoric acid (PPA) at 120°C to form fused lactones with yields around 55%.
| Method | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Halogenation/Iodination | NaI, CuI, DMF, 100–120°C, 12–24 h | 60–75% | Byproduct removal necessary |
| Gewald Reaction | Sulfur, ketone, cyanoacetate, base | 40–55% | Side products may form |
| Fiesselmann Synthesis | Thioglycolic acid, acetylene, KOH | 50–65% | Steric hindrance at C5 affects yield |
| One-Pot Iodocyclization/Alkylation | Iodine, 2-(propynyl-3-ol) thioanisoles, RT | High | Mild, eco-friendly, single-step process |
| Pd-Catalyzed Alkoxycarbonylation | PdI₂/KI, CO, alcohol, 80°C | 57–83% | Efficient ester formation |
- The iodination step typically involves electrophilic substitution facilitated by iodine sources under catalytic conditions.
- The hydroxyl group at position 3 can participate in intramolecular cyclizations, acting as a nucleophile attacking electrophilic centers formed during reactions.
- Palladium-catalyzed cross-couplings enable C–C bond formation at the iodine-substituted position, allowing further functionalization.
- One-pot iodocyclization involves iodine-mediated halocyclization of alkynyl thioanisoles, followed by iodine-catalyzed etherification, streamlining the synthesis.
Structural confirmation of the synthesized compound is performed using:
- NMR Spectroscopy: 1H and 13C NMR confirm substitution patterns; aromatic protons appear at δ 7.2–8.5 ppm; carboxylic acid protons show deshielded signals (δ 12–14 ppm).
- Mass Spectrometry (HRMS): Molecular ion peaks and characteristic isotopic patterns of iodine validate molecular weight (e.g., m/z ~320 for C11H9IO4S).
- FT-IR Spectroscopy: Diagnostic peaks include -OH stretching (3200–3500 cm⁻¹), carboxylic acid C=O stretching (1700–1720 cm⁻¹), and C–I bond vibrations (500–600 cm⁻¹).
- Use appropriate personal protective equipment (PPE) such as gloves and goggles.
- Conduct reactions in a fume hood to avoid inhalation of iodine vapors or fine particles.
- Store the compound in airtight containers under inert atmosphere at 2–8°C to prevent degradation.
- Dispose of halogenated waste according to hazardous waste protocols.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the iodine atom could result in various substituted derivatives.
Scientific Research Applications
Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate is a benzothiophene derivative with applications in scientific research, including serving as a building block in synthesizing complex molecules, potential use in drug development, and in the production of organic semiconductors and corrosion inhibitors. Benzothiophenes, which contain a sulfur-containing heterocyclic structure, are involved in many biological processes and have a variety of applications, including use as anti-depressants, anti-inflammatories, anti-tumor agents, estrogen receptor modulators, and anti-fungal agents .
Scientific Research Applications
- Chemistry this compound serves as a building block for synthesizing complex molecules and materials. The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the iodine atom could result in various substituted derivatives.
- Biology Derivatives of this compound may exhibit biological activity, making them candidates for drug development. The mechanism of action depends on the specific application; in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would vary based on the specific biological context and the structure of the compound’s derivatives.
- Industry this compound can be used in producing organic semiconductors, corrosion inhibitors, and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would vary based on the specific biological context and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Table 1: Substituent and Molecular Weight Comparison
Key Observations:
- Iodine vs.
- Hydroxyl vs. Amino Groups: The 3-OH group in the target compound reduces basicity compared to 3-NH2 derivatives, affecting solubility and metal-ion interactions .
Structural and Computational Studies
- X-ray Crystallography: Iodo-substituted analogues may exhibit distinct crystal packing due to iodine’s van der Waals radius (1.98 Å vs. 1.75 Å for Br). For example, compound 2b in (brominated isomer) crystallizes in a triclinic system, whereas iodine’s bulkiness might favor monoclinic arrangements .
- DFT Calculations: The electron-withdrawing 5-I substituent likely reduces electron density at the thiophene ring compared to methyl or amino groups, affecting reactivity in cycloaddition reactions (e.g., ) .
Biological Activity
Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various diseases, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzothiophene family, characterized by a thiophene ring fused to a benzene ring with carboxylic acid and hydroxyl functional groups. The presence of iodine enhances its biological activity by potentially facilitating interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cancer cell proliferation and apoptosis . This inhibition can lead to the reactivation of tumor suppressor genes.
- Antineoplastic Effects : Research indicates that benzothiophene derivatives can exhibit antitumor properties by inducing cell cycle arrest and apoptosis in neoplastic cells .
- Anti-inflammatory Activity : Benzothiophene derivatives have also been linked to anti-inflammatory effects, potentially useful in treating autoimmune diseases and other inflammatory conditions .
Biological Activity Data
Case Studies
- Cancer Treatment : A study demonstrated that derivatives of benzothiophene, including those similar to this compound, effectively reduced tumor growth in murine models. The compound exhibited significant cytotoxicity against various cancer cell lines, including colon and breast cancer .
- Inflammatory Diseases : Another study highlighted the use of benzothiophene derivatives in treating conditions like asthma and allergic rhinitis by antagonizing the effects of prostaglandin D2 (PGD2), which is implicated in inflammatory responses . this compound may share similar properties due to its structural characteristics.
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound. Findings suggest that:
- The compound shows promising results in preclinical models for both cancer and inflammatory diseases.
- Further studies are needed to elucidate the precise mechanisms of action and optimize its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
